4-Fluoro-2,5-dimethoxyphenol
Description
4-Fluoro-2,5-dimethoxyphenol (CAS 1208078-31-2) is a fluorinated phenolic derivative characterized by a hydroxyl group (-OH) at the para position relative to a fluorine atom, with methoxy (-OCH₃) groups at the ortho (2nd) and meta (5th) positions on the benzene ring. Its molecular formula is C₈H₉FO₃, and it has a molecular weight of 172.15 g/mol.
The compound’s applications are inferred from related fluorinated phenols.
Properties
CAS No. |
1208078-31-2 |
|---|---|
Molecular Formula |
C8H9FO3 |
Molecular Weight |
172.15 g/mol |
IUPAC Name |
4-fluoro-2,5-dimethoxyphenol |
InChI |
InChI=1S/C8H9FO3/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4,10H,1-2H3 |
InChI Key |
KUAAIBDYIXSSSC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1O)OC)F |
Canonical SMILES |
COC1=CC(=C(C=C1O)OC)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Implications:
Substituent Effects on Reactivity: The fluorine atom in this compound increases acidity (pKa ~8–10) compared to non-fluorinated analogs like 2-allyl-4,5-dimethoxyphenol. Fluorine’s electron-withdrawing nature stabilizes the deprotonated form, enhancing solubility in polar solvents . Methoxy groups in all three compounds contribute to lipophilicity, but their positions influence steric hindrance. For example, 2-allyl-4,5-dimethoxyphenol’s allyl group may enable radical scavenging or polymerization in biological systems .
Biological Activity: Fluorinated phenols (e.g., GS-9131) are leveraged in antiviral therapies due to fluorine’s ability to improve metabolic stability and target binding . This suggests this compound could be a candidate for drug discovery. Non-fluorinated analogs like 2-allyl-4,5-dimethoxyphenol are natural phenylpropanoids, often involved in plant defense or pollinator attraction .
Its fluorine at the ortho position may also alter conjugation effects .
Research Findings and Trends
- Pharmaceutical Potential: Fluorinated phenols are increasingly studied for antiviral and antibacterial applications. The patent for GS-9131 underscores the role of fluorine in enhancing drug efficacy and stability .
- Ecochemical Roles: Non-fluorinated dimethoxyphenols, such as 2-allyl-4,5-dimethoxyphenol, are critical in plant ecology, functioning as attractants or deterrents in floral chemistry .
- Synthetic Challenges : Fluorine introduction often requires specialized reagents (e.g., Selectfluor), while methoxy groups are typically added via alkylation or nucleophilic substitution .
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